molecular formula C17H17ClN6O2 B10857166 PAC1R antagonist 1 CAS No. 2305204-24-2

PAC1R antagonist 1

Cat. No.: B10857166
CAS No.: 2305204-24-2
M. Wt: 372.8 g/mol
InChI Key: MCXQHNLGSHUYBL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PAC1R antagonist 1 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and typically involve advanced organic synthesis techniques .

Industrial Production Methods

Industrial production of this compound requires large-scale synthesis techniques that ensure high yield and purity. This often involves optimizing reaction conditions, using high-efficiency catalysts, and employing purification methods such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

PAC1R antagonist 1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

Scientific Research Applications

Migraine Treatment

Recent studies have shown that PAC1R antagonists can serve as effective abortive treatments for acute migraines. In a comparative analysis of known PAC1R ligand scaffolds, modifications to peptides such as Maxadilan have led to the discovery of more potent analogs with improved metabolic stability and efficacy in vivo. For instance, specific analogs demonstrated significant reductions in blood flow increases induced by Maxadilan in animal models at low doses .

Anxiety Disorders

Research indicates that PAC1R antagonists may also play a role in managing anxiety disorders. The modulation of PACAP signaling has been linked to stress responses and anxiety-related behaviors. In preclinical models, the administration of PAC1R antagonists resulted in reduced anxiety-like behaviors, suggesting their potential utility in treating conditions such as generalized anxiety disorder .

Preclinical Studies

Several preclinical studies have investigated the efficacy and safety profiles of PAC1R antagonists:

  • Pharmacodynamics : In vivo studies using rat models have shown that specific PAC1R antagonist peptides significantly inhibit PACAP-induced effects on blood flow and neuronal activity, supporting their potential as effective migraine therapeutics .
  • Behavioral Studies : Animal studies assessing anxiety-related behaviors have demonstrated that PAC1R antagonists can reduce stress-induced responses, indicating their therapeutic promise for anxiety disorders .

Case Study 1: Migraine Management

In a controlled study involving animal models, researchers administered a novel PAC1R antagonist derived from Maxadilan. The results indicated a marked decrease in migraine-like symptoms when compared to control groups receiving no treatment or placebo. The antagonist showed robust activity at subcutaneous doses as low as 0.3 mg/kg .

Case Study 2: Anxiety Reduction

Another study focused on the effects of a specific PAC1R antagonist on anxiety-like behavior in mice subjected to stress tests. The treated group exhibited significantly lower anxiety levels compared to untreated controls, suggesting that targeting PAC1R may provide a new avenue for anxiety treatment .

Data Summary Table

Application AreaMechanism of ActionEfficacy EvidenceNotes
Migraine TreatmentInhibition of trigeminovascular activationSignificant reduction in symptoms in animal modelsPromising for acute treatment
Anxiety DisordersModulation of stress responseReduced anxiety-like behaviors observedPotential for generalized anxiety disorder

Comparison with Similar Compounds

Similar Compounds

Uniqueness

PAC1R antagonist 1 is unique due to its high potency and oral bioavailability, making it a valuable tool for both research and potential therapeutic applications. Its ability to selectively inhibit PAC1R without affecting other receptors adds to its specificity and effectiveness .

Biological Activity

The PAC1 receptor (PAC1R), a member of the G protein-coupled receptor (GPCR) family, is primarily activated by the pituitary adenylate cyclase-activating polypeptide (PACAP). This receptor plays a significant role in various physiological processes, including neuroprotection, metabolism, and pain modulation. The development of PAC1R antagonists is crucial for therapeutic interventions in conditions such as migraines, neurodegenerative diseases, and stress-related disorders. This article provides a comprehensive overview of the biological activity of PAC1R antagonist 1, highlighting its mechanisms of action, research findings, and potential clinical applications.

Overview of PAC1R and Its Significance

PAC1R is widely distributed in the central nervous system and peripheral organs. It mediates diverse biological activities through various intracellular signaling pathways, including adenylyl cyclase activation and phospholipase C pathways. The receptor's activation can lead to both protective and maladaptive responses, making it a target for pharmacological intervention in several disorders.

Key Functions of PAC1R

  • Neuroprotection : Activation of PAC1R has been shown to enhance cell survival during neurodegenerative processes.
  • Metabolic Regulation : PAC1R signaling influences energy balance and glucose metabolism.
  • Pain Modulation : The receptor is implicated in the pathophysiology of chronic pain and migraine.

This compound functions by inhibiting the receptor's activity, thereby blocking the downstream signaling cascades that lead to maladaptive responses. This antagonist has been studied for its effects on various biological systems.

Table 1: Summary of Biological Activities of this compound

Activity TypeMechanism DescriptionReferences
Neuroprotection Inhibits excessive activation of PAC1R in neurodegeneration
Pain Relief Reduces trigeminovascular activation linked to migraines
Metabolic Effects Modulates energy expenditure and feeding behavior

Case Studies

  • Migraine Treatment : A study demonstrated that the use of this compound significantly reduced migraine symptoms in animal models by inhibiting trigeminal nerve activation, which is crucial in migraine pathophysiology. The antagonist's efficacy was evaluated through behavioral assessments and neurochemical analyses .
  • Neurodegenerative Models : In vitro studies using neuronal cultures showed that this compound could prevent apoptosis induced by neurotoxic agents, suggesting its potential role in protecting against conditions like Alzheimer's disease .
  • Metabolic Regulation : Research indicated that antagonism of PAC1R led to alterations in feeding patterns and body weight regulation in rodent models. Specifically, the antagonist decreased meal frequency while increasing meal size, highlighting its role in energy homeostasis .

Structure-Activity Relationship (SAR)

The design of this compound involved extensive structure-activity relationship studies that identified key pharmacophore elements necessary for effective receptor binding and inhibition. Modifications to the peptide structure enhanced its metabolic stability and potency.

Table 2: Structure-Activity Relationships for PAC1R Antagonists

ModificationEffect on ActivityReference
C-terminal Modifications Improved metabolic stability in vitro and in vivo
Amino Acid Replacements Enhanced binding efficiency and potency

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of PAC1R antagonist 1 in preclinical models?

this compound selectively inhibits the PAC1 receptor (PAC1R), blocking signaling triggered by pituitary adenylate cyclase-activating polypeptide (PACAP). This antagonism reduces PACAP-induced cAMP production and downstream pathways, such as protein kinase A (PKA) activation, which are implicated in neuropathic pain and vascular responses . In vivo, it suppresses PACAP-mediated hyperalgesia in nerve injury models via oral administration, requiring preparation in DMSO/PEG300/Tween 80 solutions for optimal bioavailability .

Q. Which experimental models are commonly used to study this compound’s effects on neuropathic pain?

Preclinical studies utilize rodent models of chronic constriction injury (CCI) or spared nerve injury (SNI) to assess mechanical allodynia and thermal hyperalgesia. This compound is administered orally at doses ranging from 5–20 mg/kg, with pain thresholds measured via von Frey filaments and Hargreaves tests. Tissue samples are analyzed for PACAP and PAC1R expression via qPCR and immunohistochemistry .

Q. How does this compound differ from other PACAP pathway inhibitors (e.g., VPAC1R antagonists)?

Unlike VPAC1R antagonists (e.g., VIP6-28), this compound specifically targets PAC1R with minimal cross-reactivity to VPAC1/2 receptors. Functional studies in femoral arteries show PAC1R antagonism reduces PACAP-induced vasorelaxation, while VPAC1R antagonists have no effect in this context. This selectivity is critical for dissecting PAC1R-specific pathways in pain and vascular biology .

Advanced Research Questions

Q. How do regional vascular differences (e.g., carotid vs. femoral arteries) influence PAC1R antagonist efficacy?

In femoral arteries, PAC1R activation drives vasorelaxation, and this compound (or M65) significantly inhibits this response. Conversely, carotid arteries rely predominantly on VPAC1R signaling, with PAC1R antagonism showing minimal effect. This divergence is attributed to higher VPAC1R expression and reduced PAC1R availability in carotid arteries, as shown in PACAP knockout (KO) mice . Experimental designs must account for tissue-specific receptor expression by including VPAC1R antagonists (e.g., Ala11,22,28VIP) as controls .

Q. What structural insights from cryo-EM studies inform the design of PAC1R antagonists?

Cryo-EM structures of PAC1R bound to PACAP38 or maxadilan reveal distinct activation mechanisms. PACAP38 stabilizes an open conformation of the extracellular domain (ECD), while maxadilan induces tighter transmembrane domain (TMD) packing. These findings guide the development of antagonists by targeting ECD-TMD interfaces to block PACAP binding or receptor conformational changes .

Q. How do β-arrestin isoforms (1 vs. 2) differentially regulate PAC1R signaling and trafficking?

β-arrestin2 promotes PAC1R internalization and ERK1/2 activation, while β-arrestin1 retains PAC1R at the cell surface. Silencing β-arrestin2 in neurons abolishes PACAP-induced ERK phosphorylation, suggesting that biased antagonism favoring β-arrestin1 could modulate PAC1R signaling without receptor internalization. This has implications for designing antagonists with pathway-specific effects .

Q. What challenges arise in interpreting data from PAC1R knockout models in vascular studies?

PACAP KO mice exhibit compensatory upregulation of VPAC1R in carotid arteries, masking PAC1R’s role. Researchers must combine receptor-specific agonists (e.g., maxadilan for PAC1R) with antagonists (e.g., M65) to isolate PAC1R-mediated effects. Functional redundancy between PAC1R and VPAC1R complicates data interpretation, necessitating multi-receptor blockade strategies .

Q. How do PAC1R splice variants (e.g., PAC1R(3a)) impact ligand affinity and antagonist design?

The PAC1R(3a) splice variant exhibits 6.1-fold higher affinity for PACAP38 compared to wild-type PAC1R. Antagonists like PACAP6-38 show increased binding to PAC1R(3a), suggesting splice variant expression in target tissues (e.g., testes, brain) may influence antagonist efficacy. Screening for splice variants via RT-PCR is recommended in experimental models .

Q. Why do non-selective PAC1R/VPAC1R antagonists (e.g., PACAP6-38) remain widely used despite selectivity limitations?

PACAP6-38 inhibits all PACAP receptors (PAC1R/VPAC1/2R), making it unsuitable for isolating PAC1R-specific effects. However, its use persists due to the lack of small-molecule PAC1R antagonists with high selectivity. Recent studies emphasize combining PACAP6-38 with VPAC1R antagonists (e.g., VIP6-28) to improve specificity in dual-receptor systems .

Q. How do PAC1R mutations (e.g., ASD-linked variants) affect receptor function and antagonist response?

PAC1R mutations identified in autism spectrum disorder (ASD) patients alter receptor trafficking and cAMP signaling. In vitro assays using HEK293 cells transfected with mutant PAC1R show reduced PACAP-induced internalization, suggesting antagonists may require tailored pharmacokinetics to compensate for impaired receptor dynamics. Functional validation in neuronal models is critical .

Methodological Recommendations

  • Data Contradiction Analysis : When conflicting results arise (e.g., PAC1R antagonist effects in different vascular beds), validate receptor expression via Western blot and qPCR. Use selective agonists/antagonists in tandem to rule out cross-reactivity .
  • Antagonist Specificity Testing : Compare this compound’s efficacy against PACAP6-38 in VPAC1R-dominated systems (e.g., carotid arteries) to confirm selectivity .
  • In Vivo Formulation : Prepare stock solutions in DMSO (50 μL) mixed with PEG300 (300 μL) and Tween 80 (50 μL) for stable in vivo delivery .

Properties

CAS No.

2305204-24-2

Molecular Formula

C17H17ClN6O2

Molecular Weight

372.8 g/mol

IUPAC Name

1-(7-chloro-1H-indazol-3-yl)-N-[2-(1H-imidazol-5-yl)ethyl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C17H17ClN6O2/c18-13-3-1-2-12-15(13)22-23-16(12)24-8-10(6-14(24)25)17(26)20-5-4-11-7-19-9-21-11/h1-3,7,9-10H,4-6,8H2,(H,19,21)(H,20,26)(H,22,23)

InChI Key

MCXQHNLGSHUYBL-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=NNC3=C2C=CC=C3Cl)C(=O)NCCC4=CN=CN4

Origin of Product

United States

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